
2-Cyano-5-phenylpenta-2,4-dienoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-phenylpenta-2,4-dienoyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a phenyl group, and a penta-2,4-dienoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-phenylpenta-2,4-dienoyl chloride typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. The process is carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, and subsequent intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-5-phenylpenta-2,4-dienoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield amides, while Diels-Alder reactions produce cycloaddition products.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-phenylpenta-2,4-dienoyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-phenylpenta-2,4-dienoyl chloride involves its reactivity with various nucleophiles and electrophiles. The cyano group and the conjugated diene system play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides, cycloaddition products, or other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-phenylacryloyl chloride
- 2-Cyano-4-phenylbut-2-enoyl chloride
- 2-Cyano-5-phenylpent-2-enoyl chloride
Uniqueness
2-Cyano-5-phenylpenta-2,4-dienoyl chloride is unique due to its conjugated diene system, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic and structural characteristics.
Eigenschaften
CAS-Nummer |
25519-47-5 |
|---|---|
Molekularformel |
C12H8ClNO |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
2-cyano-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11(9-14)8-4-7-10-5-2-1-3-6-10/h1-8H |
InChI-Schlüssel |
HBENJCUHUYSILP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



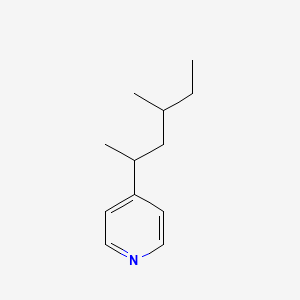
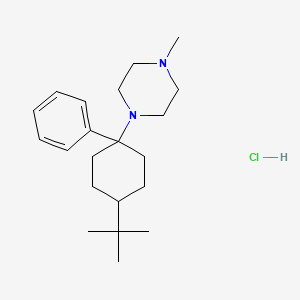
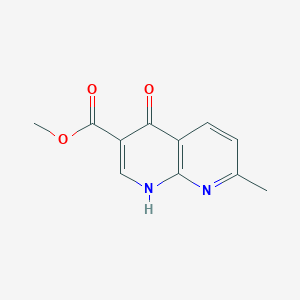

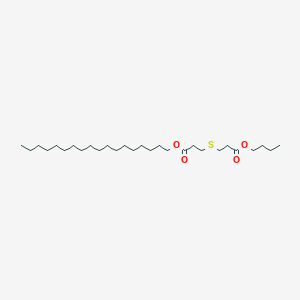
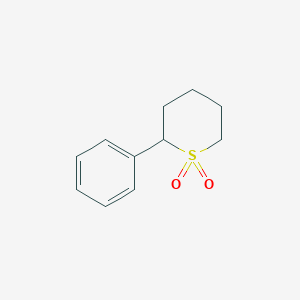
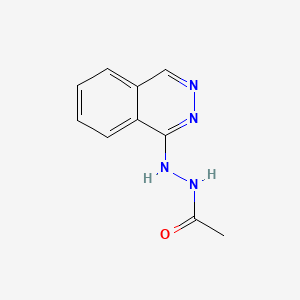

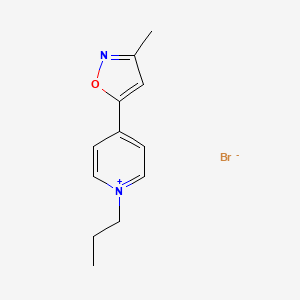
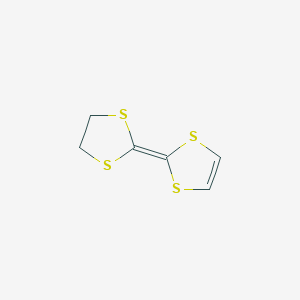

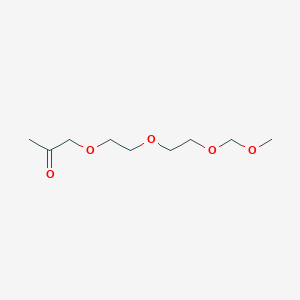
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
